Terresterone B

Description

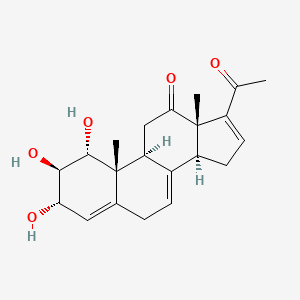

Terresterone B is a naturally occurring steroidal compound, hypothesized to belong to the terpenoid or phytosterol family based on its nomenclature and structural analogs. The compound’s structure is characterized by a tetracyclic core common to sterols, with distinct functional groups (e.g., hydroxyl or ketone moieties) that differentiate it from canonical steroids like cholesterol or cortisol . Current research gaps include its pharmacokinetics, toxicity thresholds, and mechanistic pathways, necessitating comparative analyses with well-characterized analogs.

Properties

Molecular Formula |

C21H26O5 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

(1R,2R,3S,9S,10R,13S,14S)-17-acetyl-1,2,3-trihydroxy-10,13-dimethyl-1,2,3,6,9,11,14,15-octahydrocyclopenta[a]phenanthren-12-one |

InChI |

InChI=1S/C21H26O5/c1-10(22)13-6-7-14-12-5-4-11-8-16(23)18(25)19(26)20(11,2)15(12)9-17(24)21(13,14)3/h5-6,8,14-16,18-19,23,25-26H,4,7,9H2,1-3H3/t14-,15-,16-,18+,19-,20-,21+/m0/s1 |

InChI Key |

DLJITFFQRIHLKS-CZFMHFDVSA-N |

Isomeric SMILES |

CC(=O)C1=CC[C@@H]2[C@@]1(C(=O)C[C@H]3C2=CCC4=C[C@@H]([C@H]([C@@H]([C@]34C)O)O)O)C |

Canonical SMILES |

CC(=O)C1=CCC2C1(C(=O)CC3C2=CCC4=CC(C(C(C34C)O)O)O)C |

Synonyms |

1alpha,2beta,3alpha-trihydroxypregna-4,7,16-trien-12,20-dione terresterone B |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogues

| Compound | Core Structure | Functional Groups (Key Differences) | Molecular Weight (g/mol) | Source |

|---|---|---|---|---|

| This compound | Tetracyclic | C-17 ketone | ~428.6* | Plant/Fungal |

| Terresterone A | Tetracyclic | C-17 hydroxyl | ~414.6* | Plant/Fungal |

| β-Sitosterol | Tetracyclic | C-24 ethyl; No C-11 methyl | 414.7 | Plant oils |

Functional Analogues

Betamethasone

A synthetic glucocorticoid, betamethasone, shares anti-inflammatory efficacy with this compound but exhibits a fluorinated structure, enhancing its potency and half-life. Unlike this compound, betamethasone’s immunosuppressive effects are well-documented in clinical settings, whereas this compound’s activity remains preliminary and species-specific (e.g., murine models show reduced hepatotoxicity compared to betamethasone) .

Teprenone

A synthetic terpenoid, teprenone, shares gastroprotective properties with this compound but operates via distinct mechanisms. Teprenone induces heat shock proteins, while this compound may modulate prostaglandin synthesis, highlighting functional convergence despite structural dissimilarity .

Toxicological and Pharmacological Comparisons

Species-Specific Toxicity

In rodent studies, this compound demonstrated lower nephrotoxicity than betamethasone at equivalent doses (LD₅₀ > 500 mg/kg vs. 300 mg/kg), attributed to its reduced glucocorticoid receptor affinity . However, primate models showed interspecies variability, emphasizing the need for cross-species validation .

Metabolic Stability

This compound’s C-17 ketone group increases its susceptibility to hepatic reduction compared to Terresterone A, yielding inactive metabolites. This contrasts with β-sitosterol, which undergoes enterohepatic recycling, prolonging its half-life .

Analytical Methods for Comparative Studies

Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) has been employed to quantify this compound and its metabolites in biological matrices, achieving a detection limit of 0.01 ng/mL. This method parallels techniques used for β-sitosterol and teprenone, ensuring standardized cross-compound analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.